N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide
Description
N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a methyl group at the 3-position and a morpholine ring substituted with a propyl group at the 2-position
Properties
IUPAC Name |
N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-4-11-9-17(7-8-19-11)13(18)15-12-5-6-14-16-10(12)2/h5-6,11H,3-4,7-9H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOJQOLLZGOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)NC2=C(N=NC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Substitution Reactions: The methyl group is introduced at the 3-position of the pyridazine ring through electrophilic substitution reactions using methylating agents like methyl iodide.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with propyl halides under basic conditions.
Coupling Reaction: The final step involves coupling the 3-methylpyridazine derivative with the 2-propylmorpholine derivative using coupling agents like carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where the propyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.
Mechanism of Action
The mechanism of action of N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Morpholine Derivatives: Compounds containing the morpholine ring, such as certain pharmaceuticals and agrochemicals.
Uniqueness
N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
